molecular formula C23H23N5O3S B14988575 3-[(2-methylpropanoyl)amino]-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

3-[(2-methylpropanoyl)amino]-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B14988575
M. Wt: 449.5 g/mol
InChI Key: QOOJSRHYECGGEG-UHFFFAOYSA-N
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Description

3-[(2-methylpropanoyl)amino]-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Chemical Reactions Analysis

3-[(2-methylpropanoyl)amino]-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[(2-methylpropanoyl)amino]-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-methylpropanoyl)amino]-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential candidate for anticancer therapy . The exact molecular targets and pathways may vary depending on the specific biological context and application.

Comparison with Similar Compounds

3-[(2-methylpropanoyl)amino]-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C23H23N5O3S

Molecular Weight

449.5 g/mol

IUPAC Name

3-(2-methylpropanoylamino)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C23H23N5O3S/c1-14(2)20(30)24-17-8-6-7-15(11-17)21(31)25-23-27-26-22(32-23)16-12-19(29)28(13-16)18-9-4-3-5-10-18/h3-11,14,16H,12-13H2,1-2H3,(H,24,30)(H,25,27,31)

InChI Key

QOOJSRHYECGGEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

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